molecular formula C7H5ClN2 B1265742 4-Amino-2-chlorobenzonitrile CAS No. 20925-27-3

4-Amino-2-chlorobenzonitrile

Cat. No. B1265742
CAS RN: 20925-27-3
M. Wt: 152.58 g/mol
InChI Key: ZFBKYGFPUCUYIF-UHFFFAOYSA-N
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Description

4-Amino-2-chlorobenzonitrile is an organic compound with significant interest in the field of chemistry due to its versatility as an intermediate in the synthesis of various chemical compounds. It is characterized by the presence of an amino group and a chloro group attached to a benzonitrile framework.

Synthesis Analysis

The synthesis of 4-Amino-2-chlorobenzonitrile involves several steps, starting from basic organic compounds. One method includes the reduction of 4-nitro-4'-chlorobenzophenone with sodium disulfide, yielding 4-amino-4'-chlorobenzophenone under optimized conditions such as reaction temperature and time (Xiao-yan Wang & Xiang-hong Huang, 2004). Another approach is the condensation of nitriles under acidic conditions, which can produce a variety of 4-chloro- and 4-aminopyrimidines from ortho-aminonitriles (C. Shishoo et al., 1990).

Molecular Structure Analysis

The molecular structure of 4-Amino-2-chlorobenzonitrile has been extensively studied using various spectroscopic methods. FT-IR and FT-Raman spectra, along with NBO analysis and DFT calculations, have been used to understand the vibrational spectra and molecular geometry of the compound. These studies reveal insights into the bonding features and charge transfer within the molecule, aiding in the simulation of infrared and Raman spectra that match experimental findings (S. Sudha et al., 2011).

Chemical Reactions and Properties

4-Amino-2-chlorobenzonitrile participates in various chemical reactions, including condensation and cyclization processes, due to the active sites provided by the amino and chloro groups. These reactions are fundamental in synthesizing heterocyclic compounds and other organic intermediates. The reactivity of the compound under different conditions has been a subject of research, leading to the development of novel compounds with potential biological activities (Tufail Ahmad et al., 2023).

Physical Properties Analysis

The physical properties of 4-Amino-2-chlorobenzonitrile, including melting point, solubility, and crystalline structure, are crucial for its application in chemical syntheses. Studies have shown that the compound exhibits phase matchable characteristics for optoelectronics device applications, indicating its potential in material science (B. Babu et al., 2017).

Chemical Properties Analysis

The chemical behavior of 4-Amino-2-chlorobenzonitrile, including its reactivity towards various reagents and conditions, highlights its role as an intermediate in organic synthesis. The compound's ability to undergo diverse reactions makes it a valuable tool in the synthesis of complex organic molecules. Research into its chemical properties continues to uncover new methodologies for efficiently synthesizing valuable compounds (Li Shu-jing, 2013).

Scientific Research Applications

Spectroscopic Analysis and Molecular Structure

The compound 4-Amino-2-chlorobenzonitrile has been studied for its molecular structure and vibrational spectra through a combined experimental and theoretical approach. In a study by Sudha et al. (2011), the molecular geometry, harmonic vibrational frequencies, and bonding features of 2-amino-4-chlorobenzonitrile were calculated using density functional theory. This research provides insights into the charge transfer within the molecule and its spectroscopic characteristics, which are crucial for understanding its chemical behavior and potential applications in various fields (Sudha, Sundaraganesan, Kurt, Cinar, & Karabacak, 2011).

Thermodynamics and Intermolecular Interactions

The thermodynamic properties of chlorobenzonitrile isomers, including 2-, 3-, and 4-chlorobenzonitrile, were investigated by Rocha et al. (2014). The study focused on the polymorphism, pseudosymmetry, and the chloro-cyano interaction. This research provides valuable data on the enthalpy of sublimation and the strength of intermolecular interactions in different chlorobenzonitrile isomers, which can be essential for designing and synthesizing new compounds (Rocha, Galvão, Ribeiro da Silva, & Ribeiro da Silva, 2014).

Agricultural Applications

In agricultural research, 4-Amino-2-chlorobenzonitrile derivatives have been explored for their potential use as nitrification inhibitors. Srivastava et al. (2016) evaluated the degradation and persistence of 2-amino 4-chloro 6-methyl pyrimidine, a nitrification inhibitor, in soil. This study is crucial for understanding the environmental impact and efficiency of nitrogenous fertilizers in agriculture (Srivastava, Rawat, Bhatt, Rawat, & Srivastava, 2016).

Biodegradation and Environmental Impact

The biodegradation of various compounds, including aminonitrotoluene isomers and chlorobenzonitriles, has been a subject of study to evaluate their environmental impact. Freedman, Shanley, and Scholze (1996) examined the biodegradability of hazardous compounds such as 2,4-diaminotoluene, 2-amino-4-nitrotoluene, and 4-amino-2-nitrotoluene, which are related to 4-Amino-2-chlorobenzonitrile. This research provides insights into the environmental fate and potential risks associated with these compounds (Freedman, Shanley, & Scholze, 1996).

Safety And Hazards

4-Amino-2-chlorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation .

properties

IUPAC Name

4-amino-2-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBKYGFPUCUYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175082
Record name 4-Amino-2-chlorobenzonitrile
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Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chlorobenzonitrile

CAS RN

20925-27-3
Record name 4-Amino-2-chlorobenzonitrile
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Record name 4-Amino-2-chlorobenzonitrile
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Record name 4-Amino-2-chlorobenzonitrile
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Record name 4-amino-2-chlorobenzonitrile
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Record name 4-AMINO-2-CHLOROBENZONITRILE
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Synthesis routes and methods

Procedure details

A portion of 2-chloro-4-nitrobenzonitrile (5 g, 0.027 m) was heated with hydrazine monohydrate (110 ml) until the reaction began. Another portion of 2-chloro-4-nitrobenzonitrile (35 g, 0.192 m) was added in predetermined amounts. Once the evolution of nitrogen gas ceased, the reaction mixture was refluxed approximately thirty minutes, and then poured into stirred ice water. The precipitate was filtered and the solid was crystallized from water to yield 2-chloro-4-aminobenzonitrile (25 g, 78%, mp 117° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
VK Rastogi, DK Jain… - Asian Journal of …, 1991 - Asian Journal of Chemistry
Number of citations: 5
MA Palafoxa, RR Anupamab… - Asian Journal of …, 2016 - asianjournalofphysics.com
… The accuracy of the M06L DFT method in the prediction of the vibrational spectra of 4-amino-2-chlorobenzonitrile molecule was tested and compared with that of the B3LYP method. …
Number of citations: 4 asianjournalofphysics.com
MA Palafox, D Kattan… - Journal of …, 2023 - Taylor & Francis
… 4-Amino-2-chlorobenzonitrile molecule is also an important compound and has been studied by us in detail as well (Alcolea Palafox et al., Citation2016). Vibrational spectra of three …
Number of citations: 4 www.tandfonline.com
Y Byun… - 2012 - apps.dtic.mil
… nucleophilicity of 4-amino-2-chlorobenzonitrile because of the substitution of two electron-withdrawing groups (CN and Cl) on the aniline ring. When 4-amino-2chlorobenzonitrile was …
Number of citations: 2 apps.dtic.mil
C Zhang, H Zhao, Z Li, Z Liang, S Qi, M Cai… - Chemical …, 2020 - pubs.rsc.org
… Interestingly, annulation occurs when 4-amino-2-chlorobenzonitrile is subjected to the present reaction conditions, providing the corresponding adduct 5i with a double free amino …
Number of citations: 11 pubs.rsc.org
KN Venugopala, SK Nayak, B Odhav - … Crystallographica Section E …, 2012 - scripts.iucr.org
… A mixture of methyl-2-chloro-4-(p-chlorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate (1 mmol), 4-amino-2-chlorobenzonitrile (1 mmol) and methanamine (1 mmol) in 2-…
Number of citations: 2 scripts.iucr.org
B Uthuppu, J Aamand, C Jørgensen, SM Kiersgaard… - Analytica chimica …, 2012 - Elsevier
Dichlobenil is an extensively used herbicide worldwide which is transformed to the mobile 2,6-dichlorobenzamide (BAM) in soil. BAM has been found in many European groundwater …
Number of citations: 5 www.sciencedirect.com
V Unadkat, S Rohit, P Parikh, V Sanna, S Singh - Bioorganic Chemistry, 2021 - Elsevier
… Compounds were synthesized by first treating 4-amino-2-chlorobenzonitrile (1) with acid chloride (2) in the presence of triethylamine to afford corresponding amide (3), which further …
Number of citations: 4 www.sciencedirect.com
V Kumar, M Rachamalla, P Nandekar, GL Khatik… - RSC Advances, 2014 - pubs.rsc.org
3-Aryl-6-methyl-2-thioxotetrahydropyrimidin-4(1H)-ones were proposed as a new class of anti-prostate cancer agents on the basis of molecular modeling studies. Stereoselective …
Number of citations: 13 pubs.rsc.org
A Sato, Y Fukase, M Kono, A Ochida, T Oda… - …, 2019 - Wiley Online Library
… Amidation of morpholine carboxylic acid 30 with 4-amino-2-chlorobenzonitrile using T3P furnished amide 31. Subsequent deprotection of the Boc group afforded 32 and 33. Aniline 10 …

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